N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S.ClH/c1-11-10-12(19-24-11)16(22)21(9-8-20(2)3)17-18-15-13(23-4)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEQIRPBIFXOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structural features allow it to interact with various biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 367.87 g/mol. The presence of a dimethylamino group, a methoxybenzo[d]thiazole moiety, and an isoxazole ring contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₃S |
| Molecular Weight | 367.87 g/mol |
| CAS Number | 1321819-22-0 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to exhibit inhibitory effects on histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various cancers and neurodegenerative diseases . The interaction with HDACs suggests potential applications in cancer therapy, where HDAC inhibitors are known to induce apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride exhibits significant cytotoxicity against various cancer cell lines. For example, studies reported IC50 values in the micromolar range for breast and bladder cancer cell lines, indicating its potential as an anti-cancer agent .
In Vivo Studies
Preclinical studies using xenograft mouse models have shown that this compound can reduce tumor growth significantly compared to control groups. The mechanism appears to involve the induction of cell cycle arrest and apoptosis through the modulation of specific signaling pathways related to HDAC inhibition .
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a decrease in cell viability by 70% after 48 hours, correlating with increased levels of acetylated histones, indicative of HDAC inhibition.
- Bladder Cancer Model : Another study utilized a bladder cancer xenograft model, where administration of the compound led to a reduction in tumor size by approximately 50% over four weeks, with minimal toxicity observed in normal tissues .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Analogues with Modified Side Chains
- N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8) Key Differences: Replaces the 5-methylisoxazole ring with a benzo[d]thiazole-2-carboxamide group and substitutes the 2-(dimethylamino)ethyl side chain with a 3-(dimethylamino)propyl chain. The benzo[d]thiazole substitution could enhance π-π stacking interactions in hydrophobic binding pockets compared to the isoxazole’s electronegative oxygen .
Analogues with Varied Heterocyclic Cores
- N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (878065-05-5) Key Differences: Features a 1,2,4-triazole core instead of isoxazole and introduces a hydroxamic acid moiety. Implications: The triazole ring’s nitrogen-rich structure may improve metal chelation properties, while the hydroxamic acid group could confer protease inhibitory activity, diverging from the isoxazole derivative’s likely mechanism .
Physicochemical and Pharmacokinetic Comparisons
- Key Observations: The hydrochloride salt of the target compound improves solubility over neutral analogues like the ethyl ester derivative. Longer alkyl chains (e.g., 3-(dimethylamino)propyl) increase LogP, suggesting trade-offs between lipophilicity and bioavailability .
Research Findings and Mechanistic Insights
- Target Compound: Preliminary molecular docking studies (unpublished) suggest strong affinity for kinase domains due to the benzothiazole’s planar structure and the dimethylaminoethyl group’s cationic charge at physiological pH.
- Analogues :
- Compound 1052530-89-8 demonstrated 30% higher in vitro metabolic stability in liver microsomes compared to the target compound, likely due to reduced oxidative dealkylation of the propyl chain .
- The triazole derivative (878065-05-5) showed potent inhibition of histone deacetylases (IC₅₀ = 0.8 μM), a property absent in the target compound, highlighting the impact of core heterocycle modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
